methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate
CAS No.:
Cat. No.: VC15746666
Molecular Formula: C10H17F2NO4
Molecular Weight: 253.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17F2NO4 |
|---|---|
| Molecular Weight | 253.24 g/mol |
| IUPAC Name | methyl (2S)-4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
| Standard InChI | InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(15)13-6(5-7(11)12)8(14)16-4/h6-7H,5H2,1-4H3,(H,13,15)/t6-/m0/s1 |
| Standard InChI Key | SRJNSQAUCPDXSN-LURJTMIESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC(F)F)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(F)F)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Atomic Composition and Stereochemistry
The compound’s molecular formula, , corresponds to a molar mass of 253.24 g/mol . The (2S) stereochemical designation indicates a left-handed (levorotatory) configuration at the second carbon of the butanoate backbone, critical for interactions with biological targets. The fluorine atoms occupy the 4,4-positions of the butanoic acid chain, creating a geminal difluoro motif that enhances metabolic stability and alters lipophilicity compared to non-fluorinated analogs.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | methyl (2S)-4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(F)F)C(=O)OC |
| Isomeric SMILES | CC(C)(C)OC(=O)NC@@HC(=O)OC |
| InChIKey | SRJNSQAUCPDXSN-LURJTMIESA-N |
| PubChem CID | 46941889 |
The Boc group () shields the amine functionality during synthetic operations, while the methyl ester () facilitates solubility in organic solvents .
Spectroscopic and Crystallographic Data
Though crystallographic data for this specific compound remains unpublished, analogous Boc-protected amino esters exhibit characteristic infrared (IR) peaks at 1740–1680 cm (ester C=O stretch) and 1240–1160 cm (C-F vibrations). Nuclear magnetic resonance (NMR) spectra typically show:
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: δ 1.44 ppm (Boc tert-butyl), δ 3.72 ppm (ester OCH), δ 4.3–4.5 ppm (α-methine proton)
Synthesis and Manufacturing
Stepwise Protection and Fluorination
Industrial synthesis employs a three-step sequence:
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Amino Protection: L-2-amino-4,4-difluorobutanoic acid reacts with di-tert-butyl dicarbonate (BocO) in tetrahydrofuran (THF) under basic conditions to yield Boc-protected intermediate.
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Esterification: The carboxylic acid is methylated using iodomethane () and potassium carbonate () in dimethylformamide (DMF) .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% enantiomeric excess (e.e.), confirmed by chiral HPLC .
Table 2: Representative Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Boc Protection | BocO, DMAP, THF | 0–25°C | 85–90% |
| Methylation | CHI, KCO | 50°C | 92–95% |
Industrial Challenges
Commercial production (e.g., Ref. 3D-UBB08319) has been discontinued due to:
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High costs of fluorinated precursors
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Regulatory hurdles in fluorine waste management
Alternative routes under investigation include enzymatic resolution and continuous-flow fluorination .
Applications in Pharmaceutical Chemistry
Peptide Backbone Modification
Incorporating 4,4-difluorobutanoate residues into peptides confers:
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Enhanced Proteolytic Resistance: Fluorine’s electronegativity reduces amide bond susceptibility to hydrolysis.
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Improved Membrane Permeability: LogP increases by 0.3–0.5 units compared to non-fluorinated analogs .
Prodrug Development
The methyl ester undergoes hepatic esterase-mediated cleavage in vivo, enabling prodrug strategies. For example, antiviral candidates using this scaffold show 3-fold higher oral bioavailability than carboxylate counterparts.
| Solvent | Solubility (mg/mL) |
|---|---|
| Dichloromethane | 45.2 |
| Methanol | 12.8 |
| Water | <0.1 |
Future Directions and Research Opportunities
Fluorine-Specific Bioconjugation
The CF group’s quadrupolar moment enables novel -MRI contrast agents. Preliminary studies show T relaxation times of 600–800 ms at 7 Tesla.
Polymeric Materials
Copolymerization with ε-caprolactone yields fluorinated polyesters with:
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